N-methyl-2-(2-oxo-2H-chromene-3-amido)-1,3-thiazole-4-carboxamide

Description

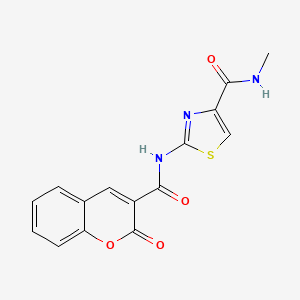

N-methyl-2-(2-oxo-2H-chromene-3-amido)-1,3-thiazole-4-carboxamide is a hybrid heterocyclic compound comprising a coumarin (2-oxo-2H-chromene) core fused to a 1,3-thiazole ring via an amide linkage. The thiazole moiety is substituted at the 2-position with a coumarin-3-amido group and at the 4-position with a methylcarboxamide group. This structure combines the aromatic and fluorescent properties of coumarins with the bioactivity of thiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities.

Synthesis of related compounds involves coupling 3-bromoacetylcoumarin with thiourea derivatives to form the thiazole ring, followed by N-methylation or acylation steps. For example, N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (a structural analog) was synthesized by reacting 2-amino-4-(coumarin-3-yl)-thiazole with acetyl chloride under controlled conditions. The methylcarboxamide group in the target compound likely arises from similar nucleophilic substitution or acylation reactions, optimized for regioselectivity.

Properties

IUPAC Name |

N-methyl-2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-16-13(20)10-7-23-15(17-10)18-12(19)9-6-8-4-2-3-5-11(8)22-14(9)21/h2-7H,1H3,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDQWDKXIXVMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-(2-oxo-2H-chromene-3-amido)-1,3-thiazole-4-carboxamide is a complex organic compound that combines chromene and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Structure

The molecular formula of this compound is . The structure features a chromene ring fused with a thiazole ring, which contributes to its diverse biological properties. The presence of functional groups such as amides and carbonyls enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that compounds with chromene and thiazole structures exhibit significant antimicrobial properties against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Anticancer Activity : Research has shown that derivatives of thiazole can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific compound has been noted for its cytotoxic effects on cancer cells, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Compounds containing thiazole rings have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those related to this compound. Results demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Research : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations (around 20 µM) over 48 hours. This suggests a promising avenue for further development as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-2-(2-oxo-2H-chromene-3-amido)-1,3-thiazole-4-carboxamide can be contextualized against related compounds (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Structural Diversity :

- The target compound’s coumarin-thiazole hybrid distinguishes it from analogs with benzamide () or piperidine () substituents. The coumarin moiety enables fluorescence-based applications, while thiazole provides metabolic stability.

- Compared to acetylated derivatives (), the N-methylcarboxamide group in the target compound may enhance hydrogen-bonding capacity, critical for enzyme inhibition.

Synthetic Complexity: Coumarin-thiazole hybrids generally require multi-step synthesis, including cyclocondensation (e.g., thiourea + 3-bromoacetylcoumarin) and subsequent functionalization. Yields vary significantly: reports 53–90% for structurally distinct thiazolidinones, whereas coumarin-thiazole hybrids () achieve ~75–85%.

Physicochemical Properties :

- The methyl group in the target compound likely improves solubility compared to bulkier analogs (e.g., benzamide in ).

- Thiophene-containing analogs () exhibit reduced aromatic conjugation, impacting electronic properties and bioactivity.

Biological Relevance :

- While direct biological data for the target compound are unavailable, structurally related coumarin-thiazole hybrids demonstrate tyrosine kinase inhibition and antimicrobial activity. Fluorinated analogs () show efficacy in neurological targets due to enhanced lipophilicity.

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely parallels methods in and , leveraging microwave-assisted or conventional heating for cyclocondensation.

- Characterization : NMR, MS, and X-ray crystallography (via programs like SHELX and Mercury) are critical for confirming regiochemistry and hydrogen-bonding patterns.

- Therapeutic Potential: Coumarin-thiazole hybrids are promising scaffolds for anticancer agents, leveraging coumarin’s DNA-intercalation and thiazole’s enzyme inhibition.

Q & A

Basic Research Question

- Antimicrobial assays : Follow CLSI guidelines using broth microdilution (e.g., 96-well plates) against Gram-positive/negative bacteria and fungi. MIC values are determined at 24–48 hr .

- Antioxidant testing : DPPH radical scavenging assays with IC₅₀ calculations .

Advanced Research Question

Contradictory MIC/MBC data may arise from:

- Solubility issues : Use DMSO/water mixtures ≤1% to avoid solvent interference .

- Strain variability : Validate results across multiple clinical isolates and include positive controls (e.g., ciprofloxacin) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Advanced Research Question

Core modifications :

- Replace the coumarin 2-oxo group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .

- Substitute the thiazole N-methyl with bulkier groups (e.g., cyclopropyl) to improve target binding .

Bioisosteric replacement : Swap the coumarin ring with quinazolinone to assess π-π stacking effects .

Docking studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .

What computational strategies are effective in predicting the compound’s interaction with biological targets?

Basic Research Question

- Molecular docking : Employ Glide (Schrödinger) or AutoDock to screen against protein databases (e.g., PDB). Validate poses using MM-GBSA free energy calculations .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) using Phase .

Advanced Research Question

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions .

- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with antifungal activity .

How can spectroscopic discrepancies in NMR/IR data be resolved during structural validation?

Advanced Research Question

- NMR :

- Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the aromatic region .

- Compare with computed chemical shifts (e.g., DFT/B3LYP/6-31G**) .

- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and rule out solvent artifacts (e.g., DMF residues) .

What strategies address low yields in the final amidation step of the synthesis?

Advanced Research Question

- Activating agents : Switch from acetyl chloride to HATU/DIPEA for milder, higher-yielding coupling .

- Solvent optimization : Use THF or DCM instead of chloroform to reduce side reactions .

- Purification : Employ flash chromatography (hexane/EtOAc gradients) or preparative HPLC .

How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.